molecular formula C18H14F3N3O2S2 B2979312 3-methoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392301-98-3

3-methoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2979312
CAS No.: 392301-98-3
M. Wt: 425.44
InChI Key: XUBUPRGKBGMKAN-UHFFFAOYSA-N
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Description

3-Methoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide is a sulfur-containing heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-(trifluoromethyl)benzylthio group at position 5 and a 3-methoxybenzamide moiety at position 2. This structure is optimized for bioactivity, as the trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiadiazole ring contributes to π-π stacking interactions with biological targets .

The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as evidenced by similar derivatives (e.g., 5-bromo-2-chloro-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide, CAS 391874-78-5) prepared via thioether formation between thiadiazole intermediates and substituted benzyl halides . Key physicochemical properties include a polar surface area (PSA) of 82.57 Ų and a density of 1.38 g/cm³, suggesting moderate solubility and stability .

Properties

IUPAC Name

3-methoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2S2/c1-26-14-7-3-5-12(9-14)15(25)22-16-23-24-17(28-16)27-10-11-4-2-6-13(8-11)18(19,20)21/h2-9H,10H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBUPRGKBGMKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by recent research findings and data.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C15H14F3N3O2S
  • Molecular Weight : 363.35 g/mol
  • IUPAC Name : this compound

Table 1: Physical Properties

PropertyValue
Boiling PointNot specified
DensityNot specified
SolubilitySlightly soluble in DMSO
FormSolid
ColorWhite to off-white

Synthesis

The synthesis of this compound involves multiple steps, including the formation of thiadiazole derivatives. The general synthetic route includes:

  • Formation of Thiadiazole : Reaction of appropriate thioketones with hydrazine derivatives.
  • Introduction of Trifluoromethyl Group : Use of trifluoromethylating agents.
  • Final Coupling : Amide bond formation with methoxybenzoyl derivatives.

Anticancer Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown IC50 values ranging from 2.44 µM to 23.29 µM against various cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer) cells .

  • Mechanism of Action :
    • Induction of apoptosis in cancer cells.
    • Inhibition of cell cycle progression, particularly affecting the G0/G1 and S phases.
    • Potential inhibition of key signaling pathways such as STAT3 and CDK9 .

Antimicrobial Activity

The trifluoromethyl group is noted for enhancing the antimicrobial properties of compounds. Studies suggest that derivatives containing this moiety demonstrate potent activity against various bacterial strains, including MRSA .

  • Mechanism :
    • Disruption of bacterial cell membranes.
    • Inhibition of bacterial growth through interference with metabolic pathways.

Case Studies

  • Thiadiazole Derivatives in Cancer Therapy :
    A study evaluated several thiadiazole derivatives, highlighting that compounds similar to our target exhibited superior anti-proliferative effects on MCF-7 cells after 48 hours of treatment . The results indicated a concentration-dependent response with minimal toxicity to normal cells.
  • Antimicrobial Efficacy :
    Research on trifluoromethyl-substituted phenyl compounds revealed significant growth inhibition against Gram-positive bacteria, showcasing the potential for developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiadiazole Cores

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents at Thiadiazole Positions Key Functional Groups Biological Targets
Target Compound 5: 3-(Trifluoromethyl)benzylthio; 2: 3-methoxybenzamide CF₃, methoxy, benzamide Kinases, caspases (predicted)
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)benzamide derivatives 5: Benzylthio; 2: Varied benzamides Benzylthio, halogenated benzamides ABL/SRC tyrosine kinases
2-(4-Chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide (Compound 26) 5: Trifluoromethyl; 2: 4-chlorophenylacetamide CF₃, chloro, acetamide Caspases (apoptosis inducers)
2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-1,3,4-thiadiazol-2-yl}-acetamide derivatives 5: Substituted pyridinyl; 2: Chloroacetamide Methoxy, pyridine, chloro Anticancer (HepG2, Caco-2)

Key Observations :

  • The trifluoromethyl group in the target compound and Compound 26 enhances membrane permeability and resistance to oxidative metabolism .
  • Benzamide vs. Acetamide : Benzamide derivatives (target compound, ) show kinase inhibition, while acetamide analogues (Compound 26, ) activate caspases or inhibit cancer cell growth.
Table 2: Anticancer and Enzyme Inhibition Profiles
Compound Name Cell Line/Enzyme Tested IC₅₀/EC₅₀ Mechanism Reference
Target Compound (predicted) Kinases (ABL/SRC) Not reported Kinase inhibition (structural analogy to )
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide MDA-MB-231 (breast), PC3 (prostate) 0.8–1.2 µM Dual ABL/SRC inhibition
Compound 26 (2-(4-chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide) MCF7 (breast) 8.1 µM Caspase-3/9 activation
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-1,3,4-thiadiazol-2-yl}-acetamide (7d) Caco-2 (colon) 1.8 µM Antiproliferative (MTT assay)

Key Findings :

  • The target compound’s 3-methoxybenzamide group may reduce cytotoxicity compared to chloro- or fluoro-substituted derivatives (e.g., Compound 7d, IC₅₀ = 1.8 µM) but improve selectivity for kinase targets .
  • Trifluoromethyl-containing derivatives (target compound, Compound 26) show superior activity over non-fluorinated analogues, likely due to enhanced binding affinity from hydrophobic interactions .

Stability Considerations :

  • The 3-methoxy group in the benzamide moiety may reduce metabolic oxidation compared to electron-deficient substituents (e.g., nitro or chloro) .
  • Thiadiazole sulfur atoms are prone to oxidation, necessitating stabilization via trifluoromethyl or aromatic substituents .

Q & A

Q. What are the optimized synthetic routes for preparing 3-methoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide?

The synthesis of this compound involves cyclization of intermediate thiosemicarbazides or thiourea derivatives. A common approach includes reacting N-substituted carboxamides with thiosemicarbazides in acetonitrile under reflux, followed by cyclization using iodine and triethylamine in DMF. This method ensures efficient sulfur elimination and thiadiazole ring formation. Purification is typically achieved via recrystallization from DMSO/water mixtures (2:1 v/v) .

Q. Example Protocol

  • Step 1 : React 3-methoxybenzoyl chloride with 5-aminothiadiazole derivatives in anhydrous THF under nitrogen.
  • Step 2 : Introduce the [3-(trifluoromethyl)phenyl]methylsulfanyl group via nucleophilic substitution using NaH in DMF.
  • Step 3 : Cyclize intermediates using iodine (I₂) and triethylamine (Et₃N) in DMF at 80°C for 2 hours.

Q. How are structural confirmations performed for this compound?

Structural validation relies on ¹H/¹³C NMR and FT-IR spectroscopy . Key spectral markers include:

  • ¹H NMR : A singlet at δ 2.50–2.70 ppm for the methylsulfanyl (–SCH₂–) group and aromatic protons from the trifluoromethylphenyl moiety (δ 7.40–7.80 ppm).
  • ¹³C NMR : Peaks at δ 165–170 ppm (amide C=O) and δ 110–125 ppm (CF₃-substituted aromatic carbons).
  • FT-IR : Stretching at 1680–1700 cm⁻¹ (amide C=O) and 1120–1140 cm⁻¹ (C–S–C in thiadiazole) .

Q. What purification methods are recommended to isolate high-purity samples?

Recrystallization from DMSO/water (2:1) or ethanol/ethyl acetate mixtures is effective. For challenging impurities, column chromatography using silica gel (60–120 mesh) with a hexane/ethyl acetate gradient (7:3 to 1:1) is advised. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides precise bond lengths and angles. For example:

  • The thiadiazole ring exhibits planarity (torsion angle < 5°).
  • The trifluoromethyl group adopts a staggered conformation relative to the phenyl ring.
  • Hydrogen bonding between the amide NH and thiadiazole sulfur stabilizes the crystal lattice. Use Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL-2018/3 .

Q. Table 1: Key Crystallographic Parameters

ParameterValue
Space groupP 1
a (Å)8.924
b (Å)10.352
c (Å)12.678
R-factor0.039

Q. What computational strategies predict binding affinities for biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to assess interactions with enzymes like EGFR or COX-2 . Key steps:

  • Prepare the ligand (AM1-BCC charges) and receptor (PDB: 1M17).
  • Define the binding site using grid boxes centered on catalytic residues.
  • Analyze docking poses for hydrogen bonds with Ser783 (COX-2) or π-π stacking with Phe856 (EGFR). MM-PBSA calculations quantify binding energies .

Q. How do substituents influence bioactivity in structure-activity relationship (SAR) studies?

Systematic substitution of the trifluoromethylphenyl or methoxybenzamide groups modulates potency. For example:

  • Replacing CF₃ with Cl reduces antimicrobial activity by 60% (MIC > 128 µg/mL).
  • Removing the methoxy group decreases COX-2 inhibition (IC₅₀ shifts from 0.8 µM to 12.3 µM). SAR data are validated via in vitro assays (MTT for cytotoxicity, agar diffusion for antimicrobial activity) .

Q. What analytical techniques assess stability under physiological conditions?

  • HPLC-MS : Monitor degradation in PBS (pH 7.4) at 37°C over 24 hours.
  • TGA/DSC : Determine thermal stability (decomposition onset > 200°C).
  • UV-Vis : Track hydrolytic stability in simulated gastric fluid (λmax = 280 nm) .

Methodological Notes

  • Contradictions : and describe conflicting cyclization conditions (DMF vs. POCl₃). Prefer DMF/I₂ for lower toxicity.
  • Data Gaps : No in vivo pharmacokinetic data are available; consider rodent studies with LC-MS/MS quantification.

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